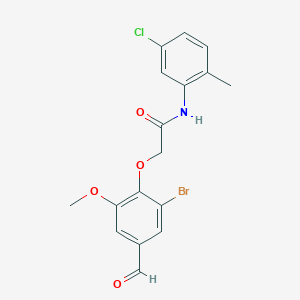![molecular formula C20H18ClN3O3S B3507637 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3507637.png)
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a sulfamoyl group, and a pyridin-3-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form 4-chlorobenzamide.
Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the benzamide intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Pyridin-3-ylmethyl Moiety: The final step involves the attachment of the pyridin-3-ylmethyl group. This can be done through a nucleophilic substitution reaction, where the benzamide intermediate is reacted with pyridin-3-ylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or the pyridin-3-ylmethyl moiety.
Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can lead to the formation of sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with target proteins, while the pyridin-3-ylmethyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
- 2-chloro-N-(3-sulfamoylphenyl)benzamide
Uniqueness
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the pyridin-3-ylmethyl moiety, which can enhance its binding affinity and specificity for certain molecular targets
Properties
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-4-7-17(8-5-14)24-28(26,27)19-11-16(6-9-18(19)21)20(25)23-13-15-3-2-10-22-12-15/h2-12,24H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJJCPOIOYRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3507559.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3507570.png)
![ethyl 5-acetyl-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3507573.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3507580.png)
![6-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3507586.png)
![methyl 4-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3507597.png)

![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole](/img/structure/B3507612.png)
![5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B3507617.png)
![1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone](/img/structure/B3507623.png)
![2-(4-nitrophenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3507625.png)
![3,5-dichloro-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B3507632.png)
![3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea](/img/structure/B3507650.png)
